molecular formula C10H12O2 B041638 Benzyl glycidyl ether CAS No. 2930-05-4

Benzyl glycidyl ether

Cat. No.: B041638
CAS No.: 2930-05-4
M. Wt: 164.2 g/mol
InChI Key: QNYBOILAKBSWFG-UHFFFAOYSA-N
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Description

Benzyl glycidyl ether is a glycidyl derivative. Rac-/(R)-benzyl glycidyl ether participates in the synthesis of atactic and isotactic linear poly(benzyl 1,2-glycerol carbonate)s. Biocatalytic resolution of racemic this compound by Talaromyces flavus has been described. Resolution of this compound to (S)-benzyl glycidyl ether with 30% ee and (R)-3-benzyloxypropane-1,2-diol with 40% ee by whole Bacillus alcalophilus cells has been reported. It reacts with K-, K+(15-crown-5)2 to afford potassium glycidoxide and bibenzyl.

Scientific Research Applications

  • Polymerization Initiator : BGE, in combination with benzyl phenylphosphonates, serves as a thermally latent initiator in the polymerization of glycidyl phenyl ether. This allows for the production of polymers with specific molecular weights under certain temperature conditions (Kim, Sanda, & Endo, 2000).

  • Metal-Mediated Cyclization : BGE undergoes metal-mediated cyclization to produce 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols. FeBr3/3AgOTf is found to be the most efficient catalyst for this process (Marcos, Rodríguez-Escrich, Herrerías, & Pericàs, 2008).

  • Cationic Polymerization Catalyst : Benzylammonium salts, including BGE, show high activity in the cationic polymerization of glycidyl phenyl ether, generating benzyl cations as active species (Nakano & Endo, 1995).

  • Biocatalysis in Pharmaceutical Preparation : Ylehd, a recombinant epoxide hydrolase, demonstrates potential as a biocatalyst for the large-scale preparation of pharmaceutically relevant chiral (R)-benzyl glycidyl ether (Bendigiri et al., 2018).

  • Polymer Synthesis : Terpolymerization of BGE with propylene oxide and CO2 can produce lower-temperature, lower-strength polymers with lower mechanical properties, using bifunctional catalysts (Zhang & Grinstaff, 2014).

  • Organic Synthesis : Potassium alkalide selectively cleaves linear ether bonds in BGE, producing potassium glycidoxide and benzylpotassium, with potential applications in organic synthesis (Grobelny et al., 2002).

Mechanism of Action

Target of Action

Benzyl Glycidyl Ether (BGE) primarily targets the epoxide hydrolase (EH) enzyme . This enzyme is responsible for the hydrolysis of epoxides to their corresponding diols . The interaction of BGE with this enzyme is crucial for its mechanism of action.

Biochemical Pathways

The primary biochemical pathway affected by BGE is the etherification process of glycerol . This process involves various stages of reaction, resulting in the formation of different ether compounds . The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers .

Pharmacokinetics

The biocatalytic resolution of bge by talaromyces flavus has been described, suggesting that microorganisms may play a role in its metabolism .

Result of Action

The result of BGE’s action is the production of optically pure this compound and its derivatives . These compounds play an important role in the synthesis of many drugs and natural products . For example, (S)-BGE is an intermediate of (+)-cryptocarya diacetate, a natural product used in the treatment of headaches, morning sickness, and cancer pulmonary diseases . ®-BGE is an intermediate for synargentoide A, which has cytotoxic, anti-tumor, and anti-leukemic properties .

Action Environment

The action of BGE can be influenced by environmental factors. For instance, the enantioselective hydrolysis of BGE can be optimized under certain fermentation conditions . Additionally, the presence of tetrabutylammonium hydrogen sulphate likely acts as a phase-transfer catalyst to facilitate the reaction . It’s also important to note that BGE should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

Benzyl glycidyl ether can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Biocatalytic resolution of this compound and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity” discusses the resolution of racemic this compound by Talaromyces flavus . Another paper titled “Evaluating Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica as a potential biocatalyst for the resolution of this compound” evaluates Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica, for its enantioselective properties .

Properties

IUPAC Name

2-(phenylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBOILAKBSWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019317
Record name 2‐[(Benzyloxy)methyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2930-05-4
Record name Benzyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2930-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(benzyloxy)-2,3-epoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2‐[(Benzyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50% w/w aqueous potassium hydroxide (30 mL), epichlorohydrin (157 mmol, 20 mL) and tetrabutylammonium bromide (2.35 mmol, 0.75 g) was vigorously stirred at room temperature and cooled in an ice bath. Benzyl alcohol (96.0 mmol, 10 ml) was added dropwise, while maintaining the reaction temperature at about 10° C. by cooling the reaction mixture in an ice bath. The reaction mixture was then allowed to stir at room temperature overnight after which it was poured onto ice/water, and the aqueous phase extracted with diethyl ether. The organic phases were combined and washed with brine to neutrality and dried (Na2SO4). The solution was concentrated under reduced pressure. The residue was purified by flash chromatography (silica, 2-10% ethyl acetate/heptane) to give 14.8 g (94%) of 2-benzyloxymethyl-oxirane.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of (+/−)-2-(hydroxymethyl)oxirane (3.0 g, 40.5 mmol, Aldrich) in dry DMF (40 mL) was added sodium hydride (883 mg, 36.8 mmol, Aldrich). The reaction was stirred for 7 min when benzyl bromide (6.3 g, 36.8 mmol, Aldrich) was added. The reaction was stirred for 2 h and then quenched by the addition of water (50 mL). The reaction was extracted with EtOAc (4×50 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and conc. in vacuo to a yellow oil. The oil was purified by flash chromatography (SiO2, 5–20% EtOAc in hexanes) to yield 4.15 g of a colorless oil. MS (ESI) 164 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
883 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 2,000 mL, 3-necked flask equipped with a mechanical stirrer and thermometer was charged with 3-benzyloxy-2-hydroxypropyl chloride (353 g, 1.76 mol) and dichloromethane (1,000 mL). This mixture was stirred and cooled in an ice bath to ca. 5° C. Aqueous 50% NaOH (176 g) was added in portions while the temperature was kept under 30° C. After addition was complete, the reaction mixture was stirred 4 hours at 25° C. Water (1,000 mL) was added to dissolve the salts. The organic phase was separated from the aqueous phase, washed with ice water (3×500 mL), dried and reduced in vacuo to yield 263 g (92%) of pure 3-benzyloxy-1,2-epoxypropane.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
176 g
Type
reactant
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl glycidyl ether
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Benzyl glycidyl ether
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Benzyl glycidyl ether
Reactant of Route 4
Benzyl glycidyl ether
Reactant of Route 5
Benzyl glycidyl ether
Reactant of Route 6
Benzyl glycidyl ether
Customer
Q & A

Q1: What is the molecular formula and weight of benzyl glycidyl ether?

A1: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.

Q2: How is this compound typically characterized?

A2: this compound is commonly characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Size Exclusion Chromatography (SEC) [] to determine its structure, purity, and molecular weight.

Q3: What are the material compatibility characteristics of BGE?

A3: this compound exhibits compatibility with various materials, including epoxy resins [, ], acrylic acid [, ], and poly(ethylene glycol) []. This compatibility makes it suitable for applications like UV-curable diluents [, ], anti-rust coatings [], and drug delivery systems [].

Q4: How is this compound utilized in organic synthesis?

A4: this compound serves as a valuable building block in organic synthesis, particularly for synthesizing optically active compounds. For instance, it acts as a starting material in the synthesis of 4-deoxy-L-(and D-)hexoses [] and the cytotoxic fatty acid found in the Hericium erinaceum mushroom [].

Q5: What is the role of this compound in polymer synthesis?

A5: this compound acts as a monomer in various polymerization reactions. For example, it is terpolymerized with propylene oxide and CO2 to produce poly(benzyl 1,2-glycerol-co-propylene carbonate)s, showcasing its versatility in developing degradable polymers [].

Q6: Can this compound be polymerized in a controlled manner?

A6: Yes, this compound can undergo controlled ring-opening polymerization (ROP) using catalysts like phosphazene bases. This allows for the synthesis of well-defined protected polyglycidols, enabling the development of end-functionalized polyethers with specific properties [].

Q7: How is this compound used in the development of drug delivery systems?

A7: this compound is incorporated into polymers designed for drug delivery applications. For instance, it plays a crucial role in synthesizing polyethylene glycol-poly(glycerol carbonate) block copolymers that self-assemble into micelles, showing promise as surfactant-free drug carriers [].

Q8: Can this compound be resolved into its enantiomers?

A8: Yes, racemic this compound can be resolved into its enantiomers using biocatalytic approaches. This resolution utilizes enzymes like epoxide hydrolases from various sources, including the yeast Yarrowia lipolytica [] and the bacterium Bacillus alcalophilus [].

Q9: Why is the enantioselective resolution of this compound important?

A9: Enantiopure forms of BGE are crucial in synthesizing chiral pharmaceuticals and other biologically active compounds. The (R)-enantiomer, for example, is a key intermediate in the synthesis of the gastroprokinetic agent mosapride [].

Q10: How do structural modifications to BGE affect its biocatalytic resolution?

A10: Studies on the biocatalytic resolution of BGE derivatives have shown that substituents on the phenyl ring can impact the enantioselectivity of enzymes like Talaromyces flavus epoxide hydrolase. This highlights the importance of structure-activity relationships in optimizing biocatalytic processes [, ].

Q11: How is computational chemistry employed in studying this compound?

A11: Computational methods, such as molecular docking simulations, help researchers understand the interactions between BGE enantiomers and enzymes like epoxide hydrolases. This provides insights into the origin of enantioselectivity and aids in the rational design of more efficient biocatalysts [].

Q12: What is known about the stability of this compound?

A12: While specific stability data may vary depending on the formulation and storage conditions, BGE is generally considered stable under standard laboratory conditions. It is often used as a reactive diluent in epoxy resin systems, suggesting compatibility with curing processes [].

Q13: Are there any safety concerns regarding the use of this compound?

A13: As with any chemical compound, proper handling and safety protocols should be followed when working with this compound. It is advisable to consult the safety data sheet (SDS) for specific information on potential hazards and recommended safety precautions.

Q14: Is there information available on the environmental impact of BGE?

A14: While dedicated studies on the environmental impact of BGE are limited, research on similar epoxy compounds suggests potential concerns. Responsible waste management and exploration of biodegradable alternatives are crucial to mitigate any negative environmental effects.

Q15: What analytical methods are used to quantify this compound?

A15: High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify BGE enantiomers, often employing chiral stationary phases like Chiralcel OD [].

Q16: What factors can influence the HPLC separation of this compound enantiomers?

A16: The resolution and retention times of BGE enantiomers during HPLC analysis can be influenced by various factors, including the composition of the mobile phase (e.g., isopropyl alcohol content) and the column temperature [].

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